Methyl 3-[Hydroxy(4-nitrophenyl)methyl]isoxazole-4-carboxylate
CAS No.:
Cat. No.: VC15742524
Molecular Formula: C12H10N2O6
Molecular Weight: 278.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H10N2O6 |
|---|---|
| Molecular Weight | 278.22 g/mol |
| IUPAC Name | methyl 3-[hydroxy-(4-nitrophenyl)methyl]-1,2-oxazole-4-carboxylate |
| Standard InChI | InChI=1S/C12H10N2O6/c1-19-12(16)9-6-20-13-10(9)11(15)7-2-4-8(5-3-7)14(17)18/h2-6,11,15H,1H3 |
| Standard InChI Key | LHIIEOGWOZGKCR-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=CON=C1C(C2=CC=C(C=C2)[N+](=O)[O-])O |
Introduction
Chemical Structure and Molecular Characterization
Core Structural Features
The compound’s backbone consists of an isoxazole ring—a five-membered heterocycle containing adjacent nitrogen and oxygen atoms—substituted at the 3-position with a hydroxymethyl group bearing a 4-nitrophenyl moiety. The 4-position of the isoxazole is esterified with a methyl group, completing the carboxylate functionality. This arrangement creates a planar yet sterically congested system, as evidenced by X-ray crystallographic data of analogous structures .
The nitro group at the para position of the phenyl ring introduces strong electron-withdrawing effects, influencing the compound’s electronic distribution and reactivity. The hydroxyl group adjacent to the phenyl ring enables hydrogen bonding, which may enhance solubility in polar solvents.
Spectroscopic and Computational Data
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NMR Spectroscopy: NMR spectra of similar isoxazole derivatives reveal distinct signals for the methyl ester (δ ~3.8 ppm), aromatic protons (δ ~7.5–8.2 ppm), and hydroxyl groups (δ ~5.5 ppm, broad) .
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IR Spectroscopy: Stretching vibrations for the nitro group appear near 1520 cm and 1350 cm, while ester carbonyl absorption occurs around 1720 cm .
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Mass Spectrometry: High-resolution ESI-MS displays a molecular ion peak at m/z 278.22, consistent with the molecular formula .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 278.22 g/mol | |
| CAS Number | 2006277-45-6 | |
| SMILES Notation | COC(=O)C1=CON=C1C(C2=CC=C(C=C2)N+[O-])O | |
| InChI Key | KKRUTVNQRBYLBS-UHFFFAOYSA-N |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically employs a multi-step strategy:
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Formation of the Isoxazole Core: A 1,3-dipolar cycloaddition between a nitrile oxide and a methyl propiolate derivative generates the isoxazole ring.
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Nitrophenyl Introduction: Electrophilic aromatic substitution or Suzuki-Miyaura coupling attaches the 4-nitrophenyl group to the hydroxymethyl bridge .
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Esterification: Methylation of the carboxylic acid precursor using dimethyl carbonate or methyl iodide yields the final ester .
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cycloaddition | Chlorooxime, Cu(I) catalyst | 65–70% |
| Phenyl Functionalization | 4-Nitrobenzaldehyde, Knoevenagel condensation | 55% |
| Esterification | CHI, KCO, DMF | 85% |
Purification and Quality Control
Chromatographic techniques (e.g., silica gel column chromatography) and recrystallization from ethanol/water mixtures achieve purities ≥95%. HPLC analyses using C18 columns and UV detection at 254 nm confirm homogeneity .
Physicochemical Properties
Thermal Stability
Differential scanning calorimetry (DSC) reveals a melting point range of 168–172°C, with decomposition onset at 240°C. Thermogravimetric analysis (TGA) indicates a 5% mass loss at 150°C, attributed to residual solvent .
Solubility Profile
The compound exhibits limited solubility in water (<0.1 mg/mL) but dissolves readily in polar aprotic solvents (e.g., DMSO, DMF) and moderately in ethanol. LogP calculations (cLogP = 1.8) suggest moderate lipophilicity, aligning with its potential blood-brain barrier permeability .
Reactivity and Functionalization
Electrophilic Substitution
The nitro group directs electrophiles to the meta position of the phenyl ring. For example, nitration yields a dinitro derivative, while halogenation introduces bromine or chlorine at the 3-position .
Ester Hydrolysis
Under basic conditions (e.g., NaOH/EtOH), the methyl ester hydrolyzes to the carboxylic acid, a precursor for amide or anhydride derivatives. Acidic hydrolysis is less efficient due to nitro group instability.
Reductive Transformations
Catalytic hydrogenation (H, Pd/C) reduces the nitro group to an amine, markedly altering the compound’s electronic properties and bioactivity .
Applications in Pharmaceutical Research
Antimicrobial Activity
Analogous isoxazole derivatives demonstrate MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting potential for antibiotic development .
Prodrug Design
The methyl ester serves as a prodrug moiety, enhancing cellular uptake. Enzymatic cleavage in vivo releases the active carboxylic acid .
Comparative Analysis with Structural Analogues
Table 3: Comparison of Isoxazole Derivatives
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